molecular formula C29H42N2O9 B1593420 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil CAS No. 1094322-91-4

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

Cat. No.: B1593420
CAS No.: 1094322-91-4
M. Wt: 562.7 g/mol
InChI Key: XKAOBWLSKUSFOB-LRNAUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil is a derivative of mycophenolic acid, an immunosuppressant used primarily to prevent organ rejection in transplant patients. This compound is a prodrug, meaning it is metabolized in the body to produce the active drug, mycophenolic acid. It is known for its ability to inhibit inosine monophosphate dehydrogenase, an enzyme crucial for the proliferation of T and B lymphocytes, thereby suppressing the immune response .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil involves the esterification of mycophenolic acid with 4-(2-hydroxyethyl)morpholine. This reaction typically occurs in a suitable solvent under azeotropic separation of water . The process can also involve the reaction of mycophenolic chloride with an excess of 2-morpholinoethanol or condensation using dicyclohexylcarbodiimide (DDC) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Properties

IUPAC Name

2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAOBWLSKUSFOB-LRNAUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094322-91-4
Record name 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1094322914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-(4-MORPHOLINYL)ETHOXY) MYCOPHENOLATE MOFETIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W13F6K1DJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Reactant of Route 2
Reactant of Route 2
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Reactant of Route 3
Reactant of Route 3
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Reactant of Route 4
Reactant of Route 4
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Reactant of Route 5
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
Reactant of Route 6
1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.